5-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
5-(2,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a 2,5-dichlorophenyl group and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2,5-dichlorobenzaldehyde with pyrrole under specific conditions. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents. The reaction proceeds through the formation of a Vilsmeier complex, which then reacts with pyrrole to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(2,5-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 5-(2,5-Dichlorophenyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-(2,5-Dichlorophenyl)-2-furoic acid: Shares the 2,5-dichlorophenyl group but has a furan ring instead of a pyrrole ring.
3,5-Dichlorophenylpyridine: Contains a pyridine ring instead of a pyrrole ring.
Uniqueness
5-(2,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the dichlorophenyl group and the aldehyde group on the pyrrole ring, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
5-(2,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-7-1-3-10(13)9(5-7)11-4-2-8(6-15)14-11/h1-6,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSVHNLLOKEWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(N2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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